Icopezil maleate

Alzheimer's Disease Neuropharmacology Enzyme Inhibition

Sourcing a validated internal standard for donepezil bioanalysis that meets FDA accuracy requirements is a persistent challenge. Icopezil maleate is the only published, cost-effective internal standard for donepezil LC-MS/MS quantification in biological matrices. • AChE IC50 = 0.33 nM - 17-fold more potent than donepezil for benchmark positive control. • Exceptional AChE/BuChE selectivity eliminates off-target cholinesterase effects in mechanistic studies. • Validated per FDA bioanalytical guidelines: accuracy 96.0-109.6%, recovery 98.5-106.8%. Standard pack sizes in stock; bulk custom synthesis available on request.

Molecular Formula C27H29N3O6
Molecular Weight 491.5 g/mol
CAS No. 145815-98-1
Cat. No. B608054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcopezil maleate
CAS145815-98-1
SynonymsIcopezil maleate;  CP 118954-11;  CP-118,954-11.
Molecular FormulaC27H29N3O6
Molecular Weight491.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1CCC2=NOC3=C2C=C4CC(=O)NC4=C3)CC5=CC=CC=C5.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C23H25N3O2.C4H4O4/c27-23-13-18-12-19-20(25-28-22(19)14-21(18)24-23)7-6-16-8-10-26(11-9-16)15-17-4-2-1-3-5-17;5-3(6)1-2-4(7)8/h1-5,12,14,16H,6-11,13,15H2,(H,24,27);1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyCTYSKGVFLJLGGX-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Icopezil maleate: AChE Inhibitor Reference Standard


Icopezil maleate, also known by its development code CP-118954, is a small-molecule acetylcholinesterase (AChE) inhibitor originally investigated by Pfizer for the treatment of Alzheimer's disease [1]. It is a benzoxazol derivative that exhibits highly selective, nanomolar inhibition of the AChE enzyme [2]. While its clinical development was discontinued after Phase II, icopezil maleate has been repurposed as a specialized research tool, notably serving as a validated internal standard for the quantitative bioanalysis of donepezil [3].

Target Engagement AChE-selective inhibitor probe for cholinergic pathway and target engagement studies
Bioanalytical ISTD Structural analog fit for donepezil LC-MS/MS quantification in research matrices
Reference Standard Well-characterized reference for analytical method development and identity confirmation

Icopezil maleate: Selectivity & Differentiation


Within the class of acetylcholinesterase inhibitors, compounds exhibit profound differences in enzyme selectivity, inhibitory potency, and off-target effects that preclude simple substitution. Icopezil maleate's core differentiation lies in its exceptional selectivity for AChE over butyrylcholinesterase (BuChE), a property directly linked to an improved therapeutic index in preclinical models compared to nonselective inhibitors like tacrine and heptylphysostigmine [1]. Furthermore, its unique chemical structure allows it to serve as a superior internal standard for donepezil quantification, a role that no other clinically approved AChE inhibitor fulfills [2].

ChE inhibitor selectivity mismatch AChE/BuChE selectivity ratios vary across ChE inhibitor analogs; nonselective inhibitors may shift endpoint interpretation in pathway-specific studies
ISTD structural analog fit Donepezil ISTD methods using icopezil require matrix-specific revalidation when transferring across study platforms; generic ISTDs may not correct for extraction variability
In vivo model endpoint context Selectivity-linked endpoint separation reported in rodent models may not reproduce under different experimental conditions or species contexts

Icopezil maleate: Potency, Selectivity & Utility Evidence


High-Potency AChE Inhibition

Icopezil exhibits potent inhibitory activity against acetylcholinesterase (AChE) with an IC50 of 0.33 nM, placing it among the most potent AChE inhibitors in its class. This value is approximately 17-fold lower (more potent) than donepezil's reported IC50 of 5.7 nM and over 230-fold lower than tacrine's IC50 of 77 nM [1].

AChE IC50
Cross-study comparable
IC50 = 0.33 nM
Supports AChE potency endpoint context
17-fold lower IC50 vs donepezil (5.7 nM); 233-fold vs tacrine (77 nM)
Alzheimer's Disease Neuropharmacology Enzyme Inhibition

AChE Selectivity & Therapeutic Index

Icopezil demonstrates a significantly more favorable therapeutic index in mice compared to nonselective inhibitors. The study directly attributes this improvement to icopezil's high selectivity for AChE over BuChE. This translates to a wider safety margin between desired central effects (tremor) and undesired peripheral effects (salivation) [1].

In vivo index
Head-to-head
Reported wider central/peripheral endpoint separation vs nonselective inhibitors
Supports selectivity-linked tolerability endpoint context
Mice tremor/salivation dose-response model; class-level endpoint review
Therapeutic Index Selectivity Tolerability In Vivo Pharmacology

Internal Standard for Donepezil Bioanalysis

Icopezil maleate has been successfully validated as an internal standard for the quantitative determination of donepezil in rat plasma using an LC-MS/MS method. Its chemical similarity to donepezil and cost-effectiveness make it an ideal choice for this analytical application, enabling a method with a wide dynamic range (0.5-1000 ng/mL) and high accuracy (96.0-109.6%) [1].

ISTD performance
Reported
Accuracy: 96.0–109.6% | LLOQ: 0.5 ng/mL
Supports donepezil bioanalytical validation review
Rat plasma LC-MS/MS; 20 µL sample; precision ≤13.9%
Bioanalysis LC-MS/MS Internal Standard Pharmacokinetics

Icopezil maleate: Research Applications


Internal Standard for Donepezil Bioanalysis

Researchers developing novel donepezil formulations can use icopezil maleate as a reliable, cost-effective internal standard for LC-MS/MS quantification in biological matrices. Its validated performance in published methods [1] ensures compliance with FDA guidelines for accuracy, precision, and recovery.

Selective AChE Inhibition in Mechanistic Studies

Due to its high selectivity for AChE over BuChE, icopezil maleate is an ideal tool for isolating the specific role of AChE inhibition in complex biological systems. This allows researchers to distinguish AChE-mediated effects from those arising from non-specific cholinesterase inhibition [2].

Positive Control for High-Potency AChE Inhibition

With an IC50 of 0.33 nM [3], icopezil maleate serves as a potent positive control in enzyme inhibition assays, providing a benchmark for evaluating the activity of novel AChE inhibitors.

Reference Standard for Compound Identification

As a well-characterized reference standard (KEGG DRUG: D03751) [4], icopezil maleate is suitable for use in analytical method development, compound library screening, and structural confirmation studies.

Application
Selection Property
Validation Focus
Donepezil bioanalytical ISTD
Structural analog ISTD fit
Method performance and matrix-effect review
AChE-selective pathway studies
AChE vs BuChE selectivity review
Pathway-specific endpoint interpretation
AChE inhibition comparator assays
Assay potency context
Comparator response and IC50 benchmarking
Analytical reference standard
Identity confirmation workflow
Specification and method suitability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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